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molecular formula C6H2Br3NO2 B129633 1,2,3-Tribromo-5-nitrobenzene CAS No. 3460-20-6

1,2,3-Tribromo-5-nitrobenzene

Cat. No. B129633
M. Wt: 359.8 g/mol
InChI Key: AKLYERMMCABILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992430

Procedure details

At 20° C., with stirring and cooling with ice, a solution of 2,6-dibromo-4-nitro-aniline (47.2 g) in acetic acid (1.6 liters) is slowly poured into a solution of sodium nitrite (12 g) in concentrated sulphuric acid (85 ml). Then, the mixture is stirred for 20 minutes at ambient temperature. The solution thus prepared is then slowly added with stirring and cooling with ice to a solution of copper (I) bromide (12.8 g) in 63% hydrobromic acid (40 ml). After it has all been added the mixture is stirred for a further 30 minutes. It is diluted with water, the precipitate is filtered off and washed with water. This crude product is recrystallized from methanol.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
12.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Br:12])[C:3]=1N.N([O-])=O.[Na+].[BrH:17]>C(O)(=O)C.S(=O)(=O)(O)O.O.[Cu]Br>[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([Br:12])[C:3]=1[Br:17] |f:1.2|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
12 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
85 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
12.8 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
At 20° C., with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
STIRRING
Type
STIRRING
Details
Then, the mixture is stirred for 20 minutes at ambient temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solution thus prepared
ADDITION
Type
ADDITION
Details
is then slowly added
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
all been added the mixture
STIRRING
Type
STIRRING
Details
is stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
This crude product is recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1Br)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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